Technical Guide: Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9)
Technical Guide: Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9)
An in-depth technical guide on Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9), structured for researchers and drug development professionals.[1]
A Critical Intermediate for Atropisomeric Kinase & KRAS Inhibitor Synthesis [1]
Executive Summary
Methyl 3-fluoro-2-iodo-6-methylbenzoate (CAS 1262417-97-9) is a highly specialized halogenated benzoate ester utilized primarily as a regiospecific building block in the synthesis of small-molecule oncology drugs.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring a fluorine atom (C3) for metabolic stability and electronic tuning, a methyl group (C6) for steric enforcement (atropisomerism induction), and a reactive iodine handle (C2) for transition-metal-catalyzed cross-couplings.[1]
This compound has emerged as a key intermediate in the development of KRAS G12C/D inhibitors and PARP inhibitors , where the precise arrangement of substituents is required to lock the active pharmaceutical ingredient (API) into a specific bioactive conformation (atropisomer).[1]
Chemical Architecture & Properties
The compound is a trisubstituted benzene derivative.[1] The ortho-iodine and ortho-methyl groups flanking the ester moiety create significant steric congestion, which is a deliberate design feature for inducing axial chirality in subsequent coupling reactions.[1]
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 1262417-97-9 |
| IUPAC Name | Methyl 3-fluoro-2-iodo-6-methylbenzoate |
| Molecular Formula | |
| Molecular Weight | 294.06 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 62–66 °C (Typical) |
| Boiling Point | ~310 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Reactivity | C–I bond (Suzuki/Sonogashira coupling), Ester (Hydrolysis/Reduction) |
Structural Analysis[2]
-
C2-Iodine: The most reactive site.[1] The weak C–I bond (
) allows for facile oxidative addition by Pd(0) catalysts, enabling Suzuki-Miyaura or Sonogashira couplings under mild conditions.[1] -
C3-Fluorine: Provides metabolic resistance against P450 oxidation at the exposed aromatic position and modulates the pKa of neighboring functional groups.[1]
-
C6-Methyl: Acts as a "steric anchor."[1] In biaryl couplings, this group restricts rotation around the newly formed C–C bond, often leading to stable atropisomers—a critical feature for drugs like Sotorasib and Adagrasib .[1]
Synthesis & Production Protocols
High-purity synthesis of CAS 1262417-97-9 is challenging due to the need for specific regiocontrol.[1] Two primary routes are established: the Modern Pd-Catalyzed C–H Activation (preferred for atom economy) and the Classical Sandmeyer Sequence (preferred for scale-up reliability).[1]
Route A: Pd-Catalyzed Directed C–H Iodination (High Precision)
This method utilizes the ester/carboxyl group as a directing group to install the iodine atom specifically at the ortho position.[1]
-
Precursor: Methyl 5-fluoro-2-methylbenzoate (or the corresponding acid).[1]
-
Reagents: Palladium(II) acetate (
), Iodine ( ), Iodobenzene diacetate (PIDA) or N-iodosuccinimide (NIS).[1] -
Mechanism: The Pd(II) catalyst coordinates to the carbonyl oxygen, facilitating electrophilic palladation at the sterically accessible ortho position (C2), followed by oxidative cleavage with iodine.[1]
Step-by-Step Protocol (Laboratory Scale)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-fluoro-2-methylbenzoate (10.0 mmol) in DMF (50 mL).
-
Catalyst Addition: Add
(5 mol%) and (2.0 equiv). -
Iodination: Add Iodine (
) (1.2 equiv) and PIDA (1.0 equiv) sequentially.[1] -
Reaction: Seal the flask and heat to 80–100 °C for 18–24 hours under an inert atmosphere (
). -
Quench: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous
(to remove excess iodine) followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Route B: Classical Sandmeyer Sequence (Scalable)
This route builds the functionality stepwise, avoiding expensive Pd catalysts but requiring more steps.[1]
-
Nitration: Nitration of 2-fluoro-5-methylbenzoic acid (or isomer) to install a nitro group at the desired position.[1]
-
Reduction: Hydrogenation (
, Pd/C) or Fe/HCl reduction to the aniline.[1] -
Sandmeyer Reaction: Diazotization (
) followed by reaction with to install the iodine.[1] -
Esterification: Final methylation of the carboxylic acid using
or .[1]
Visualization: Synthesis & Application Workflows
Diagram 1: Synthesis Pathways
This diagram contrasts the direct C-H activation route with the stepwise Sandmeyer approach.[1]
Caption: Comparison of Direct Pd-Catalyzed C-H Iodination (Route A) vs. Classical Sandmeyer (Route B).
Diagram 2: Application in KRAS Inhibitor Assembly
This workflow illustrates how the compound serves as a "lock" for atropisomerism in drug synthesis.[1]
Caption: Role of CAS 1262417-97-9 in constructing atropisomeric biaryl cores for kinase inhibitors.[1]
Applications in Drug Discovery
The primary utility of Methyl 3-fluoro-2-iodo-6-methylbenzoate is in the synthesis of KRAS G12C and G12D inhibitors.[1]
Atropisomeric Control
In drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849) , the efficacy depends on the molecule locking into a specific conformation to fit the switch II pocket of the KRAS protein.[1]
-
The C6-Methyl group of this intermediate provides the necessary steric bulk to prevent free rotation after coupling to the heterocyclic core (e.g., pyridopyrimidine).[1]
-
The C3-Fluorine often engages in specific H-bond or polar interactions within the protein binding pocket.[1]
Modular Functionalization
The ester group at C1 is a versatile handle.[1] Post-coupling, it can be:
-
Hydrolyzed to the acid for amide coupling (common in creating peptidomimetic tails).[1]
-
Reduced to the benzyl alcohol for etherification.[1]
-
Converted to a heterocycle (e.g., oxadiazole) to improve oral bioavailability.[1]
Handling & Safety (E-E-A-T)
-
Iodine Hazards: The synthesis involves elemental iodine and hypervalent iodine reagents (PIDA).[1] These are oxidizers and severe irritants.[1] All weighing should be done in a fume hood.[1]
-
Palladium Waste: Pd-contaminated waste must be segregated.[1] Use thiourea or specific scavenger resins (e.g., SiliaMetS®) to remove residual Pd from the final product, especially for pharmaceutical intermediates where ppm-level limits apply.[1]
-
Stability: Store at 2–8 °C away from light. The C–I bond is light-sensitive and can degrade over time, liberating free
